![molecular formula C6H5ClFNO B13901641 4-Fluoropyridine-2-carbaldehyde;hydrochloride](/img/structure/B13901641.png)
4-Fluoropyridine-2-carbaldehyde;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the 2-position is substituted with a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-carbaldehyde;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid. Another method involves the nucleophilic substitution of a halogenated pyridine with a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 4-Fluoropyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
4-Fluoro-2-formylpyridine, a related compound, has applications in scientific research:
- Chemistry It is a building block in the synthesis of fluorinated compounds, useful in developing new synthetic methodologies.
- Biology Fluorinated pyridines, including this compound, are used in the design of biologically active molecules.
- Medicine It is explored for potential use in drug discovery and development because fluorinated compounds often exhibit improved pharmacokinetic properties, making them potential therapeutic agents.
- Industry It is used in the production of agrochemicals like herbicides and insecticides because of its ability to interact with biological targets effectively.
Antitumor Activity
Research suggests that derivatives of 2-formylpyridine, including 4-fluoro variants, exhibit antitumor activity. Structural modifications in related compounds can retain or enhance their antineoplastic properties, suggesting that this compound may possess similar effects against cancer cell lines.
Antioxidant Activity
The antioxidant potential of this compound has been investigated. Compounds structurally related to it have demonstrated hydroxyl radical scavenging activity and other antioxidant properties. The ability to scavenge free radicals like DPPH indicates that this compound may contribute to cellular protection against oxidative stress.
Mechanism of Action
The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
4-Chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Bromopyridine-2-carbaldehyde: Contains a bromine atom at the 4-position.
4-Iodopyridine-2-carbaldehyde: Contains an iodine atom at the 4-position.
Uniqueness: 4-Fluoropyridine-2-carbaldehyde;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in applications requiring precise control over chemical interactions .
Biological Activity
4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological molecules, therapeutic potential, and toxicity profiles.
Chemical Structure and Properties
4-Fluoropyridine-2-carbaldehyde is characterized by a pyridine ring with a fluorine atom at the 4-position and an aldehyde functional group at the 2-position. This structure influences its reactivity and interaction with biological targets.
Interaction with Biological Molecules
Research indicates that 4-Fluoropyridine-2-carbaldehyde interacts with various biological molecules, including enzymes and receptors. Its reactivity profile suggests potential applications in drug development, particularly as a lead compound for synthesizing more complex molecules with therapeutic properties.
Table 1: Summary of Biological Interactions
Biological Target | Type of Interaction | Reference |
---|---|---|
Enzymes | Inhibition | |
Receptors (e.g., nAChRs) | Modulation | |
Cytochrome P450 Enzymes | Moderate inhibition |
Therapeutic Potential
Studies have explored the compound's role as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. For instance, compounds structurally related to 4-Fluoropyridine-2-carbaldehyde have shown promise as positive allosteric modulators of α7 nAChRs, suggesting potential therapeutic applications in treating cognitive impairments and neurodegenerative diseases .
Case Study: α7 nAChR Modulation
In vitro studies demonstrated that derivatives of 4-Fluoropyridine-2-carbaldehyde exhibited significant modulation of α7 nAChRs, with effective concentrations (EC50) ranging from 0.14 to 2.5 µM, indicating strong activity compared to other known modulators .
Toxicity Profiles
Understanding the toxicity of 4-Fluoropyridine-2-carbaldehyde is crucial for its development as a pharmaceutical agent. Initial studies suggest that while some derivatives exhibit promising biological activity, they also possess moderate toxicity profiles. For instance, certain modifications to the compound structure have resulted in increased cytotoxicity against various cell lines, necessitating further investigation into structure-activity relationships (SAR) to optimize safety .
Table 2: Toxicity Data
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
4-fluoropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |
InChI Key |
ZBZSAIVUDNINAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1F)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.